molecular formula C16H31NO B14458461 4-Cyclohexyl-N,N-dipropylbutanamide CAS No. 72299-33-3

4-Cyclohexyl-N,N-dipropylbutanamide

Cat. No.: B14458461
CAS No.: 72299-33-3
M. Wt: 253.42 g/mol
InChI Key: MOHHIJDJOMVDAT-UHFFFAOYSA-N
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Description

4-Cyclohexyl-N,N-dipropylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a cyclohexyl group at the 4-position and two propyl groups attached to the nitrogen atom. The cyclohexyl group introduces steric bulk, which may influence binding interactions in biological systems, while the dipropylamide moiety enhances hydrophobicity compared to simpler amides.

Properties

CAS No.

72299-33-3

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

4-cyclohexyl-N,N-dipropylbutanamide

InChI

InChI=1S/C16H31NO/c1-3-13-17(14-4-2)16(18)12-8-11-15-9-6-5-7-10-15/h15H,3-14H2,1-2H3

InChI Key

MOHHIJDJOMVDAT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)CCCC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-N,N-dipropylbutanamide typically involves the reaction of cyclohexylamine with butanoyl chloride, followed by the introduction of propyl groups. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Cyclohexylamine reacts with butanoyl chloride in the presence of triethylamine to form N-cyclohexylbutanamide.
  • N-cyclohexylbutanamide is then reacted with propyl bromide in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-N,N-dipropylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexylbutanoic acid or cyclohexylbutanamide derivatives.

    Reduction: Formation of cyclohexylbutylamine.

    Substitution: Formation of various substituted butanamides depending on the substituent introduced.

Scientific Research Applications

4-Cyclohexyl-N,N-dipropylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-N,N-dipropylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal applications, it may interact with pain receptors to exert analgesic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-cyclohexyl-N,N-dipropylbutanamide with structurally related compounds, focusing on molecular features, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features XLogP3 Molecular Formula Functional Role/Applications
This compound Cyclohexyl, dipropylamide, butanamide backbone ~1.9* C₁₆H₃₀N₂O Enzyme substrate, synthetic intermediate
2,3-Dihydroxy-4-oxo-N,N-dipropylbutanamide (DHOB) Dipropylamide, ketone, hydroxyl groups N/A C₁₀H₁₉NO₃ Substrate for engineered N-acetylneuraminic acid lyase
N-Cyclohexyl-4-methylbenzenesulfonamide Cyclohexyl, sulfonamide, methylbenzene N/A C₁₄H₂₁NO₂S Pharmaceutical intermediate
4-Cyclopropyl-N-(2-methoxyethyl)butan-1-amine Cyclopropyl, methoxyethylamine N/A C₁₀H₂₁NO Potential ligand or bioactive molecule

*Inferred from structurally similar compound .

Key Findings :

Substituent Impact on Enzyme Interactions :

  • DHOB (2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide) shares the dipropylamide group with the target compound. Engineered enzymes (e.g., E. coli NAL mutants) show improved catalytic efficiency for DHOB due to optimized substrate binding via hydrophobic interactions . This suggests that this compound’s dipropylamide group may similarly enhance binding in hydrophobic active sites.
  • Unlike DHOB, the target compound lacks hydroxyl and ketone groups, which are critical for hydrogen bonding in enzyme-substrate complexes. This absence may limit its utility in systems requiring polar interactions.

Steric and Lipophilic Differences :

  • Compared to the cyclopropyl analog (4-cyclopropyl-N-(2-methoxyethyl)butan-1-amine ), the cyclohexyl group in the target compound increases steric bulk and lipophilicity. This could enhance membrane permeability but reduce solubility in aqueous environments.
  • Sulfonamide derivatives like N-cyclohexyl-4-methylbenzenesulfonamide exhibit distinct electronic properties due to the sulfonyl group, making them more polar and reactive in nucleophilic substitutions compared to the target compound’s amide.

Synthetic Utility :

  • Cyclohexyl-containing compounds (e.g., N-cyclohexylurea ) are frequently used in pharmaceuticals for their conformational rigidity. The target compound’s cyclohexyl group may similarly stabilize bioactive conformations in drug design.

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